

Spectroscopic Analysis of 1,4-Phenylenebismaleimide: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Phenylenebismaleimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,4-Phenylenebismaleimide** (p-PBM), a crucial building block in the synthesis of high-performance polymers and a molecule of significant interest in materials science and drug development. This document summarizes its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data and outlines the detailed experimental protocols for acquiring these spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,4-Phenylenebismaleimide**, providing a comprehensive reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **1,4-Phenylenebismaleimide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4	Singlet	4H	Aromatic protons (C ₆ H ₄)
~7.0	Singlet	4H	Maleimide vinyl protons (CH=CH)

Note: Data is predicted based on the analysis of similar structures and known chemical shift ranges. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of **1,4-Phenylenebismaleimide**

Chemical Shift (δ) ppm	Assignment
~170	Carbonyl carbons (C=O)
~135	Maleimide vinyl carbons (CH=CH)
~132	Aromatic carbons (ipso-C)
~128	Aromatic carbons (C-H)

Note: Data is predicted based on the analysis of similar structures and known chemical shift ranges. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of **1,4-Phenylenebismaleimide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~1710	Strong	C=O stretch (imide)
~1590	Medium	C=C stretch (aromatic)
~1400	Medium	C-N stretch
~830	Strong	p-disubstituted benzene C-H bend (out-of-plane)

Note: Data is based on typical IR frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **1,4-Phenylenebismaleimide**

m/z	Ion
268.05	[M] ⁺ (Molecular Ion)

Note: The molecular weight of **1,4-Phenylenebismaleimide** (C₁₄H₈N₂O₄) is 268.22 g/mol . The exact mass may vary slightly based on isotopic distribution.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate comparison.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **1,4-Phenylenebismaleimide** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance 400 MHz (or equivalent)
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **1,4-Phenylenebismaleimide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

- Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent)

- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16

Mass Spectrometry

Sample Preparation:

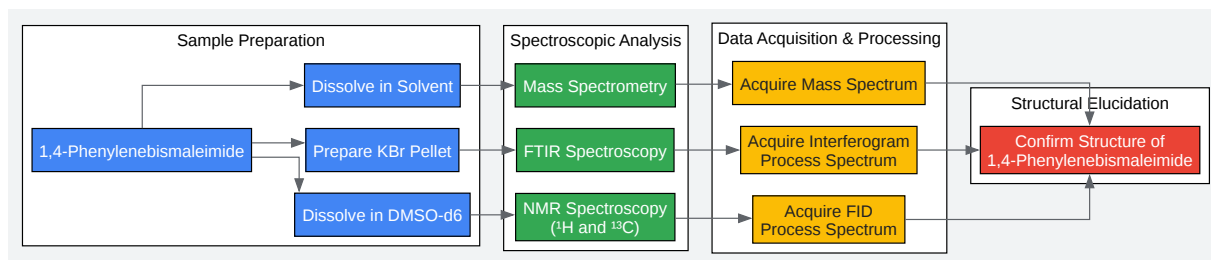
- Dissolve a small amount of **1,4-Phenylenebismaleimide** in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (Electron Ionization - EI):

- Mass Spectrometer: Agilent 7890A GC with 5975C MS (or equivalent)
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: 50-500 m/z
- Source Temperature: 230 °C

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of **1,4-Phenylenebismaleimide**.



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Caption: Workflow for the spectroscopic characterization of **1,4-Phenylenebismaleimide**.

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